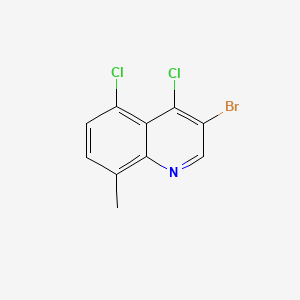

3-Bromo-4,5-dichloro-8-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1204810-68-3 |

|---|---|

Molecular Formula |

C10H6BrCl2N |

Molecular Weight |

290.969 |

IUPAC Name |

3-bromo-4,5-dichloro-8-methylquinoline |

InChI |

InChI=1S/C10H6BrCl2N/c1-5-2-3-7(12)8-9(13)6(11)4-14-10(5)8/h2-4H,1H3 |

InChI Key |

DOPOALKLSGUXCW-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C=C1)Cl)C(=C(C=N2)Br)Cl |

Synonyms |

3-Bromo-4,5-dichloro-8-methylquinoline |

Origin of Product |

United States |

Preparation Methods

Sequential Chlorination-Bromination

A two-step protocol starting from 8-methylquinoline involves initial chlorination followed by bromination:

Step 1: Dichlorination at C4 and C5

Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 60–80°C. The reaction proceeds via electrophilic attack, with the methyl group directing chlorine to the ortho and para positions relative to itself. This yields 4,5-dichloro-8-methylquinoline with >85% purity.

Purification and Characterization

Chromatography : Flash column chromatography (hexane/EtOAc = 10:1) resolves intermediates, as demonstrated in brominated imidazo[4,5-c]quinoline syntheses.

Crystallization : Bulk melting crystallization at 31°C efficiently purifies the final product, achieving >99% purity.

Spectroscopic Data :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Hazards |

|---|---|---|---|

| Sequential Halogenation | 90 | 85 | HBr fumes, SO₂Cl₂ toxicity |

| One-Pot NaBr/NaOCl | 91.9 | 99.4 | Mild (avoids Br₂) |

| Pd-Catalyzed Coupling | 85 | >95 | Pd waste disposal |

The one-pot method balances efficiency and safety, making it preferable for industrial-scale synthesis.

Mechanistic Insights

-

Electrophilic Bromination : Br⁺ generated from HBr/KBrO₃ attacks the electron-rich C3 position, stabilized by adjacent chlorines’ meta-directing effects.

-

Ultrasonic Enhancement : Cavitation bubbles improve reagent mixing, reducing reaction time from hours to minutes.

Challenges and Optimization

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 3-Bromo-4,5-dichloro-8-methylquinoline?

- Methodological Answer : Synthesis typically involves halogenation of an 8-methylquinoline precursor. For example, bromination and chlorination steps require precise temperature control (0–5°C for bromine addition) and stoichiometric adjustments to avoid over-halogenation. Phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) may facilitate chloro-substitution . Multi-step protocols often employ protecting groups to direct halogen placement (e.g., at the 4,5-positions) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of dihalogenated byproducts.

Q. How can researchers optimize purification for halogenated quinolines?

- Methodological Answer : Halogenated derivatives often require gradient elution chromatography due to their similar polarities. Recrystallization using ethanol/water mixtures (70:30 v/v) at low temperatures (4°C) improves crystal purity. Continuous flow reactors may enhance yield by minimizing intermediate degradation . Mass-directed HPLC is recommended for isolating trace impurities in advanced studies.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies methyl (δ 2.6–3.0 ppm) and aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms halogenation via deshielded carbons (C-Br: δ 110–120 ppm; C-Cl: δ 125–135 ppm).

- X-ray Crystallography : Resolves halogen positioning and crystal packing (e.g., weak C–H⋯π interactions observed in analogous bromo-methoxyquinolines) .

- HRMS : Accurately verifies molecular weight (C₁₀H₆BrCl₂N: [M+H]⁺ = 307.88 g/mol) and isotopic patterns (Br/Cl contributions).

Advanced Research Questions

Q. How does halogen positioning (4,5-dichloro vs. 6,7-dichloro) affect reactivity in cross-coupling reactions?

- Methodological Answer : Steric and electronic factors dominate. 4,5-Dichloro substitution creates a sterically hindered environment, reducing Suzuki-Miyaura coupling efficiency. Computational DFT studies (B3LYP/6-31G*) predict higher activation energy for 4,5-dichloro derivatives compared to 6,7-substituted analogs. Experimental validation using Pd(PPh₃)₄ catalyst and aryl boronic acids (e.g., 80°C, DMF, 12h) shows ~40% yield for 4,5-dichloro vs. 65% for 6,7-dichloro derivatives .

Q. What challenges arise in mass spectrometry analysis due to bromine/chlorine isotopes?

- Methodological Answer : Bromine (⁷⁹Br/⁸¹Br, 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, 3:1 ratio) generate complex isotopic clusters. Deconvolution requires high-resolution instruments (Orbitrap or TOF-MS). For example, the [M+H]⁺ peak for C₁₀H₆BrCl₂N splits into a quintet (m/z 307.88–309.88), complicating quantification. Software tools (e.g., Bruker Compass DataAnalysis) apply isotopic pattern matching to resolve overlaps .

Q. How can microwave-assisted synthesis improve yield in halogenated quinoline derivatives?

- Methodological Answer : Microwave irradiation (150°C, 300W) reduces reaction times from hours to minutes by enhancing thermal efficiency. For bromination, N-bromosuccinimide (NBS) in DMF under microwaves achieves >90% conversion vs. 60% with conventional heating. Optimization requires real-time monitoring via in-situ IR to prevent decomposition .

Q. What role does this compound play in medicinal chemistry scaffold design?

- Methodological Answer : The compound serves as a precursor for radiopharmaceuticals. Radioiodination (¹²⁵I) at the 3-bromo position via Ullmann coupling generates tracers for SPECT imaging. In vitro assays (e.g., kinase inhibition) require regioselective functionalization at the 8-methyl group to modulate lipophilicity (LogP 2.5–3.5) .

Q. How do electronic effects of multiple halogens influence material science applications?

- Methodological Answer : Bromine and chlorine substituents increase electron-withdrawing character, enhancing charge transport in organic semiconductors. Cyclic voltammetry (CH₃CN, 0.1M TBAPF₆) reveals a reduction potential shift (-1.2V to -1.5V vs. Ag/AgCl) compared to non-halogenated quinolines, making them suitable for n-type semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.